2H,3H-furo[2,3-c]pyridin-5-amine
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-5-amine |
InChI |
InChI=1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9) |
InChI Key |
MVJTYJFCNFQDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CN=C(C=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-furo[2,3-c]pyridin-5-amine typically involves multi-step processes. One common method starts with the preparation of a suitable precursor, such as a substituted pyridine derivative. This precursor undergoes cyclization reactions to form the fused ring system. For example, a Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications can be employed .
Industrial Production Methods
While specific industrial production methods for 2H,3H-furo[2,3-c]pyridin-5-amine are not extensively documented, the general approach involves optimizing the synthetic route for scalability. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H,3H-furo[2,3-c]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or furan rings.
Scientific Research Applications
2H,3H-furo[2,3-c]pyridin-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some derivatives exhibit anticancer activity by targeting specific cellular pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2H,3H-furo[2,3-c]pyridin-5-amine and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives have been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This disruption can lead to altered cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Structure-Activity Relationship (SAR) Insights
- Substitution Effects: Furan vs. Halogenation: Halogenated pyridines (e.g., 5-fluoro-3-iodopyridin-2-amine) are preferred for cross-coupling reactions but may reduce bioavailability due to increased molecular weight . Fused Systems: Ambocarb’s indoloquinolinone scaffold exhibits potent DYRK1A inhibition, attributed to its planar, nitrogen-rich core, which is absent in the smaller furopyridine system .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2H,3H-furo[2,3-c]pyridin-5-amine, and how can reaction conditions be optimized?
- Methodology : A MgI₂-catalyzed annulation between donor-acceptor cyclopropanes and aziridine derivatives (e.g., N-tosylaziridinedicarboxylate) is a validated route . Key parameters include:
- Catalyst loading (5–10 mol% MgI₂).
- Solvent choice (e.g., dichloromethane or acetonitrile).
- Temperature control (room temperature to 60°C).
- Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield (reported up to 78% in model systems). Monitor reaction progress via TLC or LC-MS to minimize byproducts.
Q. How can researchers confirm the structural integrity of 2H,3H-furo[2,3-c]pyridin-5-amine post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., density functional theory, DFT) to verify fused-ring geometry and amine proton environments .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 149.1 for C₇H₈N₂O) .
- X-ray Crystallography : Resolve stereochemistry if single crystals are obtained (limited data available; prioritize computational validation).
Q. What are the common reactivity patterns of 2H,3H-furo[2,3-c]pyridin-5-amine under acidic or basic conditions?
- Reactivity Profile :
- Acidic Conditions : Protonation at the pyridine nitrogen enhances electrophilicity, enabling substitution at the 5-amine position.
- Basic Conditions : Deprotonation of the amine group facilitates nucleophilic aromatic substitution (e.g., alkylation or acylation).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanism of 2H,3H-furo[2,3-c]pyridin-5-amine synthesis?
- Mechanistic Insights :
- DFT studies reveal that MgI₂ catalyzes cyclopropane ring-opening via Lewis acid activation , followed by stereoselective annulation with aziridine .
- Transition-state analysis predicts the formation of a quaternary carbon center with >90% enantiomeric excess under optimized conditions.
- Validation : Compare computed activation energies with experimental kinetic data to refine catalytic models.
Q. What strategies resolve contradictions in reported biological activity data for furopyridine derivatives?
- Data Analysis Framework :
- Structural Comparisons : Use analogs (e.g., 6-methyl-pyrrolo[2,3-c]pyridin-5-one) to identify substituent effects on bioactivity .
- Assay Standardization : Control variables (e.g., cell lines, solvent concentrations) when testing inhibition of kinases or GPCRs.
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) to validate target engagement .
Q. How do stereochemical variations in furopyridine derivatives impact their pharmacokinetic properties?
- Case Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
